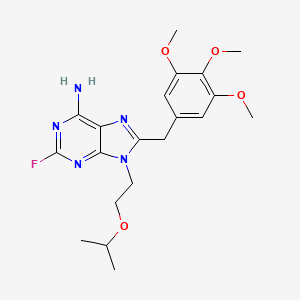![molecular formula C24H38N2O6 B10762571 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B10762571.png)
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol is a useful research compound. Its molecular formula is C24H38N2O6 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol involves several steps:
Bromination: The starting material, 3,5-dibenzyloxyacetophenone, is brominated to form 3,5-dibenzyloxybromoacetophenone.
Amination: The brominated intermediate is then reacted with N-benzyl-N-tert-butylamine to introduce the tert-butylamino group.
Hydrolysis: The benzyl protecting groups are removed through catalytic hydrogenation to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of terbutaline typically involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process includes:
Continuous flow reactors: for bromination and amination steps to ensure consistent reaction conditions.
Catalytic hydrogenation: using palladium on carbon (Pd/C) to remove protecting groups.
Purification: through crystallization and recrystallization to obtain high-purity terbutaline.
化学反応の分析
Types of Reactions
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
科学的研究の応用
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating respiratory diseases and its potential use in managing preterm labor.
Industry: Utilized in the formulation of inhalers and other pharmaceutical products for respiratory therapy.
作用機序
The mechanism of action of 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol involves its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby alleviating bronchospasm. Additionally, the compound inhibits the release of inflammatory mediators from mast cells, further contributing to its bronchodilatory effects .
類似化合物との比較
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Bambuterol: A prodrug of terbutaline with a longer duration of action.
Formoterol: A long-acting beta-2 adrenergic agonist used for asthma and chronic obstructive pulmonary disease (COPD) management.
Uniqueness
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol is unique due to its specific structure that allows selective beta-2 adrenergic receptor stimulation. This selectivity minimizes cardiovascular side effects compared to non-selective beta agonists. Additionally, its rapid onset of action makes it suitable for acute asthma management .
特性
分子式 |
C24H38N2O6 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/2C12H19NO3/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h2*4-6,11,13-16H,7H2,1-3H3 |
InChIキー |
BPZKHKAYOKSXAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)
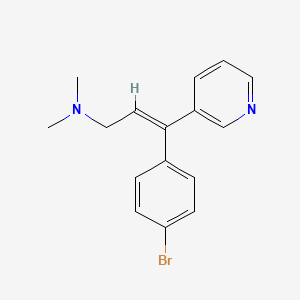
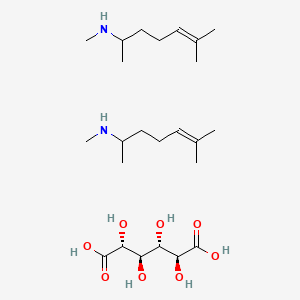
![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)
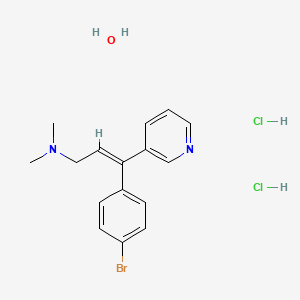
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)
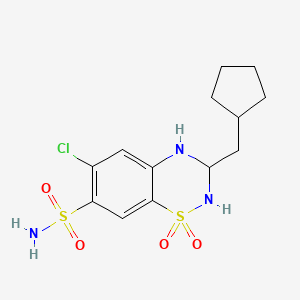
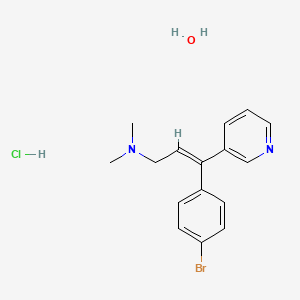

![sodium;4-[[7-[(2R,4R,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B10762551.png)
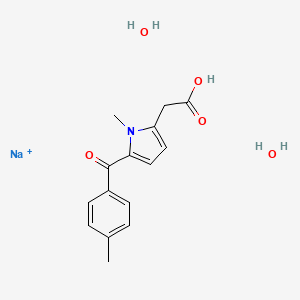
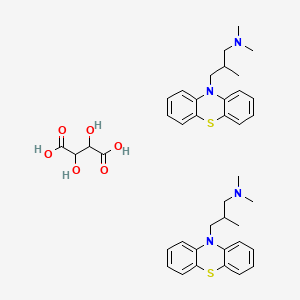
![1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B10762593.png)
